REACTION_SMILES
|
[CH3:16][OH:17].[N+:1]([O-:2])(=[O:3])[CH:4]([CH:5]([CH2:6][O:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[OH:14])[CH3:15].[Pt:18]=[O:19]>>[NH2:1][CH:4]([CH:5]([CH2:6][O:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[OH:14])[CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(O)COc1ccccc1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(O)COc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |